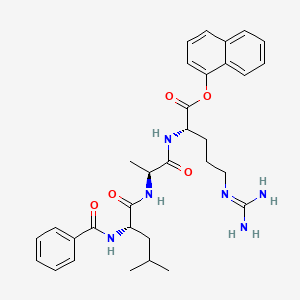

Bz-Leu-ala-arg-NE

Description

Properties

CAS No. |

81484-15-3 |

|---|---|

Molecular Formula |

C32H40N6O5 |

Molecular Weight |

588.7 g/mol |

IUPAC Name |

naphthalen-1-yl (2S)-2-[[(2S)-2-[[(2S)-2-benzamido-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoate |

InChI |

InChI=1S/C32H40N6O5/c1-20(2)19-26(38-29(40)23-12-5-4-6-13-23)30(41)36-21(3)28(39)37-25(16-10-18-35-32(33)34)31(42)43-27-17-9-14-22-11-7-8-15-24(22)27/h4-9,11-15,17,20-21,25-26H,10,16,18-19H2,1-3H3,(H,36,41)(H,37,39)(H,38,40)(H4,33,34,35)/t21-,25-,26-/m0/s1 |

InChI Key |

NXQMXPNCCPGOKQ-MZBJOSPHSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)OC1=CC=CC2=CC=CC=C21)NC(=O)[C@H](CC(C)C)NC(=O)C3=CC=CC=C3 |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)OC1=CC=CC2=CC=CC=C21)NC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Molecular Architecture and Mimetic Functionality of Bz Leu Ala Arg Ne

Peptide Sequence and Structural Components: Benzoyl Group, Leucyl, Alanyl, Arginyl Moieties, and α-Naphthyl Ester

Bz-Leu-Ala-Arg-NE, chemically known as benzoyl-leucyl-alanyl-arginine-α-naphthylester, is a synthetic peptide substrate meticulously designed for use in biochemical assays. ontosight.ai Its structure is a composite of several key components, each playing a crucial role in its function. The core of the molecule is a tripeptide sequence consisting of Leucine (B10760876) (Leu), Alanine (B10760859) (Ala), and Arginine (Arg). ontosight.ainih.gov This specific sequence is flanked by two critical chemical groups: a benzoyl (Bz) group at the N-terminus and an α-naphthyl ester (NE) group at the C-terminus. ontosight.ai

The individual components are:

Benzoyl (Bz) Group: This aromatic group is attached to the N-terminal amino acid (Leucine), effectively blocking the amino group. ontosight.ai This prevention of further reactions at the N-terminus ensures that the enzymatic cleavage occurs at the intended site.

Leucyl (Leu) Moiety: The first amino acid in the peptide chain, providing a specific side chain that can interact with the S3 pocket of target proteases. nih.govgenscript.com

Arginyl (Arg) Moiety: The third amino acid, which is a critical recognition site for many serine proteases due to its positively charged guanidinium (B1211019) group. nih.gov

α-Naphthyl Ester (NE): This group is attached to the C-terminus of the arginine residue. It functions as a leaving group that, upon enzymatic cleavage of the peptide bond between arginine and the α-naphthyl ester, can be detected to quantify enzyme activity. ontosight.ai

The arrangement of these components creates a molecule that is recognized and cleaved by specific proteases, making it a valuable tool for studying their activity. ontosight.ai

Design Principles for Mimicking Natural Protease Substrates

The design of Bz-Leu-Ala-Arg-NE is rooted in the principle of molecular mimicry, where a synthetic molecule is engineered to resemble the natural substrate of an enzyme. ontosight.ainih.gov Proteases, a class of enzymes that catalyze the breakdown of proteins, exhibit specificity for particular amino acid sequences. nih.gov Synthetic substrates like Bz-Leu-Ala-Arg-NE are designed to exploit this specificity. ontosight.ai

The core design principles include:

Specific Recognition Sequence: The tripeptide sequence Leu-Ala-Arg is chosen to mimic the cleavage sites of certain proteases, particularly those involved in the blood coagulation cascade like thrombin and factor Xa. ontosight.ai The arginine residue is especially important as many proteases, including trypsin-like serine proteases, preferentially cleave peptide bonds C-terminal to arginine or lysine (B10760008) residues.

Protective Groups: The N-terminal benzoyl group serves as a protective cap, preventing unwanted degradation by exopeptidases and directing the catalytic action of endopeptidases to the intended cleavage site. thieme-connect.de

Reporter Group: The C-terminal α-naphthyl ester acts as a reporter group. When a target protease recognizes and cleaves the bond between arginine and the α-naphthyl ester, the released α-naphthol can be detected, often through a secondary reaction that produces a colored or fluorescent product. ontosight.ai This allows for the quantitative measurement of the protease's activity. ontosight.ai

By combining a specific peptide sequence with blocking and reporter groups, Bz-Leu-Ala-Arg-NE effectively mimics a natural protein substrate while providing a convenient method for monitoring enzymatic activity. ontosight.airesearchgate.net

Comparison with Other Chromogenic and Fluorogenic Protease Substrates

Bz-Leu-Ala-Arg-NE belongs to a broader class of synthetic substrates used to assay protease activity. These are generally categorized as chromogenic or fluorogenic substrates, depending on the nature of the signal generated upon cleavage. nih.govfrontiersin.org

Chromogenic Substrates: These substrates, upon enzymatic cleavage, release a chromophore (a colored compound). A common chromophore is p-nitroaniline (pNA), which is released from a peptide sequence and can be quantified spectrophotometrically. nih.govfrontiersin.org Examples of chromogenic substrates include Tosyl-Gly-Pro-Arg-pNA for trypsin and Suc-Ala-Ala-Pro-Phe-pNA for chymotrypsin. nih.gov Like Bz-Leu-Ala-Arg-NE, these substrates provide a simple and direct method for measuring enzyme kinetics. The principle is similar: the protease cleaves a specific peptide bond, releasing the chromogenic group, and the rate of color development is proportional to the enzyme's activity. nih.gov

Fluorogenic Substrates: For higher sensitivity, fluorogenic substrates are often employed. nih.gov These substrates contain a fluorescent group that is quenched in the intact molecule. Enzymatic cleavage separates the fluorophore from the quencher, resulting in an increase in fluorescence that can be measured. mdpi.com An example is the use of substrates containing 7-amino-4-carbamoylmethylcoumarin (ACC). mdpi.com Fluorogenic assays are generally more sensitive than chromogenic assays and can detect lower levels of protease activity. nih.gov

The table below provides a comparative overview of these substrate types.

| Feature | Bz-Leu-Ala-Arg-NE | Other Chromogenic Substrates (e.g., pNA-based) | Fluorogenic Substrates (e.g., ACC-based) |

| Signal Type | Release of α-naphthol (requires secondary reaction for color) | Release of chromophore (e.g., p-nitroaniline) | Increase in fluorescence |

| Detection Method | Spectrophotometry (after derivatization) | Spectrophotometry | Fluorometry |

| Sensitivity | Moderate | Moderate | High |

| Principle | Mimics natural substrate, cleavage releases a detectable group. ontosight.ai | Protease cleaves a peptide bond, releasing a colored molecule. nih.gov | Enzymatic cleavage separates a fluorophore from a quencher. mdpi.com |

| Common Proteases | Thrombin, Factor Xa, Trypsin-like proteases. ontosight.ai | Trypsin, Chymotrypsin, Subtilisin, Elastase. nih.gov | Various proteases, often used for high-throughput screening. mdpi.com |

While Bz-Leu-Ala-Arg-NE itself does not release a directly colored compound, the cleavage product can be easily converted into one, placing it functionally within the family of chromogenic substrates. The choice between Bz-Leu-Ala-Arg-NE and other chromogenic or fluorogenic substrates depends on the specific protease being studied, the required sensitivity of the assay, and the available detection instrumentation.

Enzymatic Hydrolysis Mechanism by Proteases

General Principles of Protease Catalysis on Peptide Bonds

Proteases, also known as peptidases or proteinases, are enzymes that catalyze the hydrolysis of peptide bonds in proteins and peptides. byjus.comwikipedia.org This catalytic process is fundamental to numerous biological functions, including digestion, protein catabolism, and cell signaling. wikipedia.org Proteases accelerate the cleavage of peptide bonds, a reaction that would otherwise take hundreds of years to occur. wikipedia.org

There are two primary mechanisms by which proteases achieve catalysis:

Activation of a Water Molecule: Aspartic, glutamic, and metalloproteases activate a water molecule, which then acts as a nucleophile to attack the peptide bond. wikipedia.org

Covalent Catalysis: Serine, threonine, and cysteine proteases utilize a nucleophilic amino acid residue within their active site. wikipedia.orggonzaga.edu This residue attacks the peptide bond, forming a covalent acyl-enzyme intermediate. This intermediate is subsequently hydrolyzed by water, releasing the product and regenerating the free enzyme. byjus.comwikipedia.org

The specificity of proteases can range from broad, like the digestive enzyme trypsin which cleaves many proteins, to highly specific, such as thrombin which is involved in blood clotting. byjus.com This specificity is determined by the optimal peptide sequence that binds to the active site of the protease. nih.gov

Specific Cleavage Site: Arginine-α-Naphthyl Ester Bond

The synthetic substrate Bz-Leu-ala-arg-NE is specifically designed to be cleaved by certain proteases. The key cleavage site is the ester bond between the C-terminal arginine residue and the α-naphthyl ester group. ontosight.ai Proteases that recognize and bind to the arginine residue will catalyze the hydrolysis of this bond.

Several proteases exhibit a preference for cleaving at arginine residues. For instance, trypsin selectively cleaves peptide bonds C-terminal to lysine (B10760008) and arginine residues. neb.com Similarly, thrombin preferentially cleaves at arginine in its recognition sequence. expasy.orgbitesizebio.com Factor Xa also cleaves after an arginine residue within its specific recognition site. bitesizebio.comsigmaaldrich.com The presence of arginine at the P1 position (the amino acid residue on the N-terminal side of the scissile bond) makes Bz-Leu-ala-arg-NE a suitable substrate for these types of proteases. peakproteins.com

Product Generation: Release of α-Naphthol and Subsequent Detection

The enzymatic hydrolysis of Bz-Leu-ala-arg-NE results in the formation of two products: the peptide fragment Bz-Leu-ala-arg and the chromogenic or fluorogenic molecule α-naphthol. ontosight.ai The release of α-naphthol is the basis for detecting and quantifying the protease activity.

The liberated α-naphthol can be measured using various detection methods. Spectrophotometric assays can be employed where the absorbance of α-naphthol or a derivative is measured at a specific wavelength. For instance, after hydrolysis, the free α-naphthol can be reacted with a coupling reagent to produce a colored product that can be quantified. This principle is similar to assays using p-nitroaniline (pNA) as a chromogenic leaving group, where the release of pNA is detected by its specific absorbance. nih.gov

Mechanistic Insights into Enzyme-Substrate Interaction

The interaction between a protease and its substrate, such as Bz-Leu-ala-arg-NE, is a dynamic process involving precise molecular recognition and conformational changes. rsc.org The substrate binds to the active site cleft of the enzyme, with the specificity being dictated by the interactions between the amino acid side chains of the substrate and the specificity pockets of the enzyme. nih.gov

For a substrate like Bz-Leu-ala-arg-NE, the arginine side chain fits into the S1 specificity pocket of the protease, which is typically deep and negatively charged to accommodate the positively charged guanidinium (B1211019) group of arginine. The preceding amino acids, alanine (B10760859) and leucine (B10760876), occupy the S2 and S3 pockets, respectively, further contributing to the binding affinity and specificity. googleapis.com

The binding of the substrate can induce conformational changes in the enzyme, leading to a more compact structure that orients the catalytic residues and the scissile bond for efficient catalysis. rsc.org In the case of serine proteases, the catalytic triad (B1167595) (typically composed of serine, histidine, and aspartate) facilitates the nucleophilic attack of the serine hydroxyl group on the carbonyl carbon of the arginine-α-naphthyl ester bond. gonzaga.edu This leads to the formation of a tetrahedral intermediate, a key transition state in the hydrolysis reaction. nih.gov The subsequent collapse of this intermediate results in the formation of the acyl-enzyme complex and the release of the α-naphthol leaving group. Finally, the hydrolysis of the acyl-enzyme intermediate by a water molecule regenerates the active enzyme and releases the peptide product. byjus.com

Substrate Specificity and Selectivity Profiling of Bz Leu Ala Arg Ne

Preferred P1 Residue Recognition: Arginine Specificity

The primary determinant of specificity for many proteases lies in the recognition of the amino acid residue at the P1 position of the substrate, which is the residue immediately preceding the cleavage site. For trypsin-like serine proteases, there is a strong preference for basic amino acid residues, namely arginine (Arg) or lysine (B10760008) (Lys), at this position. nih.govnih.govresearchgate.net The structure of Bz-Leu-Ala-Arg-NE, with arginine at its P1 position, makes it a prime substrate for this class of enzymes. ontosight.ai The positively charged guanidinium (B1211019) group of the arginine side chain fits into a negatively charged pocket (the S1 pocket) in the active site of these proteases, facilitating binding and subsequent hydrolysis. researchgate.net This specificity for arginine is a fundamental characteristic of enzymes like trypsin, thrombin, and Factor Xa. researchgate.netexpasy.org

Specificity for Coagulation Proteases: Thrombin and Factor Xa

Bz-Leu-Ala-Arg-NE is frequently utilized in assays to measure the activity of proteases involved in the blood coagulation cascade, most notably thrombin and Factor Xa. ontosight.ai Both of these enzymes are trypsin-like serine proteases that play critical roles in hemostasis and are key targets for anticoagulant therapies. nih.govmdpi.com

Thrombin (Factor IIa): Thrombin exhibits a strong preference for substrates with arginine at the P1 position. expasy.org The cleavage of substrates like Bz-Leu-Ala-Arg-NE by thrombin is a well-established method for assessing its enzymatic activity. ontosight.ai

Factor Xa (FXa): Similarly, Factor Xa is highly specific for cleavage after arginine residues. expasy.orgnih.gov The hydrolysis of Bz-Leu-Ala-Arg-NE can be used to monitor FXa activity, which is crucial in both research and clinical settings for evaluating the efficacy of FXa inhibitors. ontosight.ai

The utility of Bz-Leu-Ala-Arg-NE in studying these coagulation factors underscores its selectivity for proteases with a pronounced P1 arginine preference.

Activity with Other Trypsin-like Serine Proteases

Beyond the coagulation cascade, Bz-Leu-Ala-Arg-NE serves as a substrate for a broader range of trypsin-like serine proteases. These enzymes share the characteristic of cleaving peptide bonds C-terminal to basic amino acid residues. nih.gov Examples include:

Trypsin: As the archetypal trypsin-like protease, trypsin readily hydrolyzes substrates with P1 arginine or lysine. researchgate.net

Plasmin: This enzyme, involved in fibrinolysis, also demonstrates a preference for basic residues at the P1 position. nih.gov

Kallikreins: This group of proteases, involved in various physiological processes, often exhibits trypsin-like specificity. imrpress.com

The reactivity of Bz-Leu-Ala-Arg-NE with these enzymes highlights its utility as a general substrate for profiling the activity of the trypsin-like serine protease family.

Influence of P2, P3, and P4 Amino Acid Residues on Protease Recognition

While the P1 residue is the primary determinant of specificity, the amino acids at the P2, P3, and P4 positions (extending N-terminally from the cleavage site) also significantly influence protease recognition and the efficiency of hydrolysis. nih.govwur.nl The specific sequence of these residues in a substrate can enhance or diminish its binding affinity and turnover rate by a particular protease.

The sequence of Bz-Leu-Ala-Arg-NE is:

P1: Arginine (Arg)

P2: Alanine (B10760859) (Ala)

P3: Leucine (B10760876) (Leu)

P4: Benzoyl (Bz) group

Comparative Analysis of Bz-Leu-Ala-Arg-NE with Varied Peptide Substrates for Enzyme Profiling

To obtain a comprehensive profile of a protease's specificity, Bz-Leu-Ala-Arg-NE is often used in conjunction with a panel of other synthetic peptide substrates. By comparing the rates of hydrolysis of substrates with systematic variations in their P1, P2, P3, and P4 residues, researchers can map the specific preferences of an enzyme's active site. nih.govnih.gov

For example, comparing the cleavage of Bz-Leu-Ala-Arg-NE with substrates like Bz-Phe-Val-Arg-pNA or Suc-Ala-Ala-Pro-Phe-pNA can reveal the relative importance of the P2 and P3 residues for a given protease. nih.govnih.gov If a protease cleaves Bz-Phe-Val-Arg-pNA more efficiently than Bz-Leu-Ala-Arg-NE, it would suggest a preference for valine over alanine at the P2 position and phenylalanine over leucine at the P3 position.

This comparative approach, utilizing libraries of peptide substrates, is a powerful technique for:

Functional characterization of novel proteases. nih.gov

Differentiating between closely related enzymes. renyi.hu

Designing highly selective substrates and inhibitors for specific proteases. renyi.huunimi.it

Below is a data table illustrating how kinetic parameters can be used to compare the specificity of different proteases for various peptide substrates.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

|---|---|---|---|---|

| CeSP | H-D-Pro-Phe-Arg-pNA | 55.7 | 0.0053 | 95.2 |

| CeSP | Bz-Ile-Glu(γ-OR)-Gly-Arg-pNA | 297 | 0.0091 | 30.6 |

| CeSP | H-D-Val-Leu-Lys-pNA | 2090 | 0.031 | 14.8 |

Data adapted from a study on a serine protease from Caesalpinia echinata (CeSP), illustrating how different peptide sequences yield distinct kinetic parameters. nih.gov

Enzyme Kinetic Characterization Utilizing Bz Leu Ala Arg Ne

Application of Michaelis-Menten Kinetics for Protease Activity Assessment

The assessment of protease activity using substrates like Bz-Leu-Ala-Arg-NE is fundamentally based on the Michaelis-Menten model of enzyme kinetics. nih.govwikipedia.org This model describes the relationship between the initial reaction rate (V₀), the substrate concentration ([S]), the maximum reaction rate (V_max), and the Michaelis constant (K_m). For proteases, the reaction involves the enzymatic cleavage of the substrate, and the rate is typically measured by monitoring the release of the product over time. wikipedia.org

When a chromogenic substrate such as a p-nitroanilide (pNA) derivative is used, the hydrolysis of the amide bond releases the colored pNA molecule, which can be quantified spectrophotometrically. atsjournals.orgatsjournals.org At low concentrations of a substrate like Bz-Leu-Ala-Arg-NE, the initial rate of the reaction increases linearly as more substrate is added. wikipedia.org However, as the substrate concentration rises, the enzyme's active sites become increasingly saturated. The reaction rate then begins to level off, asymptotically approaching its maximum velocity (V_max), at which point the enzyme is processing the substrate as fast as it can. wikipedia.orgnih.gov The activities of many proteases, including trypsin and various peptidases, obey Michaelis-Menten kinetics when assayed with appropriate synthetic substrates. nih.gov

Determination of Key Kinetic Parameters: K_m, V_max, k_cat, and Catalytic Efficiency

The Michaelis-Menten model allows for the determination of several critical parameters that define an enzyme's catalytic function.

V_max (Maximum Velocity) : This represents the maximum rate of the reaction when the enzyme is fully saturated with the substrate. It is directly proportional to the total enzyme concentration. uwec.edu

K_m (Michaelis Constant) : K_m is the substrate concentration at which the reaction rate is half of V_max. nih.gov It is often used as an inverse measure of the affinity between the enzyme and its substrate; a lower K_m value indicates a higher affinity, meaning the enzyme can achieve high efficiency at lower substrate concentrations. nih.govlibretexts.org

k_cat (Turnover Number) : Also known as the turnover number, k_cat represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated. uwec.edu It is calculated as k_cat = V_max / [E]t, where [E]t is the total enzyme concentration. uwec.edulibretexts.org

In a study of an arginine-specific peptidase from ragweed pollen, the kinetic parameters for the hydrolysis of various synthetic substrates were determined. For the substrate Z-Leu-Ala-Arg-pNA, which is structurally analogous to Bz-Leu-Ala-Arg-NE, the following kinetic values were reported. atsjournals.orgatsjournals.org

| Substrate | V_max (mM/min) | K_m (mM) | Catalytic Efficiency (V_max/K_m) |

|---|---|---|---|

| Z-Leu-Ala-Arg-pNA | 20.7 | 0.160 | 129.3 |

Experimental Methodologies for Initial Rate Measurements and Progress Curve Analysis

Two primary experimental approaches are used to obtain the data needed for kinetic analysis: initial rate measurements and progress curve analysis.

Initial Rate Measurements: This is the most common method, where the reaction rate is measured over a short period at the very beginning of the reaction (t ≈ 0). beilstein-institut.delibretexts.org During this initial phase, the substrate concentration is nearly constant and product accumulation is minimal, resulting in a linear reaction rate. wikipedia.orglibretexts.org By measuring these initial velocities at various starting substrate concentrations, one can plot V₀ versus [S] to generate a hyperbolic curve that can be fitted to the Michaelis-Menten equation to determine K_m and V_max. wustl.edu

Progress Curve Analysis: This method involves monitoring the concentration of substrate or product over the entire course of the reaction until it completes. wikipedia.orgbeilstein-institut.de The resulting data, known as a progress curve, is then fitted to the integrated form of the Michaelis-Menten rate equation. beilstein-institut.deresearchgate.net This approach is particularly valuable when the initial rate is too fast to measure accurately with standard equipment or when a more comprehensive data set from a single experiment is desired, saving experimental time and resources. wikipedia.orgresearchgate.net Computer-based numerical integration methods are often employed to analyze these full-time course data sets. wustl.edu

Effects of Environmental Factors on Enzymatic Activity and Kinetics

The catalytic activity of enzymes is highly sensitive to environmental conditions. When using Bz-Leu-Ala-Arg-NE to characterize a protease, it is crucial to control these factors to obtain accurate and reproducible kinetic data.

The pH of the reaction buffer has a profound effect on enzyme activity. libretexts.org Each enzyme has an optimal pH range where it exhibits maximum activity. Deviations from this optimum can alter the ionization states of amino acid residues within the enzyme's active site and on its surface, which can disrupt the substrate binding and the catalytic mechanism. nih.govlibretexts.org For instance, a study on an arginine-specific peptidase that cleaves substrates like Z-Leu-Ala-Arg-pNA found that the optimal pH for its amidolytic activity was 9.0. atsjournals.orgatsjournals.org Similarly, another protease from Volvariella volvacea showed optimal activity at pH 7.0, with a sharp decrease in activity in more alkaline conditions. mdpi.com

Reaction rates generally increase with temperature, as higher temperatures lead to more frequent collisions between the enzyme and substrate molecules. monash.eduprimescholars.com For most enzymes, a 10°C rise can increase activity by 50-100%. worthington-biochem.comcreative-enzymes.com However, this relationship holds only up to an optimal temperature. Beyond this point, the enzyme begins to lose its three-dimensional structure and denature, causing a rapid decline in activity. libretexts.orgworthington-biochem.com Most enzymes from animal sources denature at temperatures above 40-50°C. mdpi.comworthington-biochem.com Therefore, kinetic assays, including those with Bz-Leu-Ala-Arg-NE, are typically conducted at a constant, controlled temperature (e.g., 25°C or 37°C) to ensure consistent results. atsjournals.orgunesp.br

Many proteases are metalloenzymes, meaning they require a metal ion cofactor for their catalytic activity or structural stability. soton.ac.uknih.gov These ions can participate directly in catalysis or help maintain the proper conformation of the active site.

Calcium (Ca²⁺) is a common cofactor for serine proteases. unesp.br Assays characterizing an arginine-specific peptidase and serine proteinases from snake venom included CaCl₂ in the reaction buffer, suggesting a requirement for this ion for optimal activity. atsjournals.orgunesp.br Conversely, the activity of such enzymes can be significantly inhibited by chelating agents like Ethylenediaminetetraacetic acid (EDTA) or Ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid (EGTA). mdpi.comunesp.br These molecules bind tightly to metal ions, effectively removing them from the enzyme and reducing or abolishing its activity. nih.gov For example, the activity of a serine proteinase from Bothrops snake venom was reduced by 50% in the presence of EDTA or EGTA. unesp.br

Methodological Approaches in Bz Leu Ala Arg Ne Based Research

Spectrophotometric Detection Methods

Spectrophotometric assays are a cornerstone of research utilizing Bz-Leu-Ala-Arg-NE and other similar chromogenic substrates. These methods rely on the principle that enzymatic cleavage of the substrate releases a chromophore, a molecule that absorbs light at a specific wavelength. dcfinechemicals.com The resulting change in color is directly proportional to the enzyme's activity and can be quantified using a spectrophotometer. dcfinechemicals.comoup.com

The core of this technique involves monitoring the release of the chromogenic group, which for many synthetic peptide substrates is p-nitroaniline (pNA). oup.comscirp.org The liberated pNA produces a yellow color, and its concentration can be measured by monitoring the absorbance at a specific wavelength, typically around 405 nm. scirp.org This allows for either kinetic monitoring of the reaction or an endpoint measurement. oup.com

In studies involving substrates analogous to Bz-Leu-Ala-Arg-NE, such as those with a p-nitroanilide (pNA) group, the assay is initiated by mixing the enzyme with the chromogenic substrate. scirp.org The reaction is then monitored over time, or stopped after a specific incubation period, often by the addition of an acid like trichloroacetic acid (TCA). mdpi.comsigmaaldrich.com The absorbance of the released chromophore is then measured. sigmaaldrich.comnih.gov

For example, a continuous spectrophotometric assay for retroviral proteases was developed using a peptide substrate containing a p-nitrophenylalanyl residue. Hydrolysis of the peptide bond resulted in a measurable decrease in UV absorption at 269 nm and an increase at 316 nm. nih.gov

Table 1: Spectrophotometric Detection Parameters

| Parameter | Description | Common Value/Range | Reference |

|---|---|---|---|

| Chromophore | The light-absorbing molecule released upon substrate cleavage. | p-nitroaniline (pNA), α-naphthylamine derivatives | ontosight.aioup.com |

| Detection Wavelength | The wavelength at which the absorbance of the released chromophore is measured. | ~405 nm for pNA | scirp.org |

| Assay Format | Can be monitored continuously (kinetic) or at a single time point (endpoint). | Kinetic or Endpoint | oup.com |

| Stopping Reagent | A substance used to halt the enzymatic reaction in endpoint assays. | Trichloroacetic acid (TCA) | mdpi.comsigmaaldrich.com |

Fluorescence-Based Detection Methods (General Considerations for Naphthyl Derivatives)

Fluorescence-based assays offer a highly sensitive alternative to spectrophotometric methods for detecting protease activity. These techniques often utilize substrates that, upon cleavage, release a fluorophore—a molecule that emits light after being excited by light of a specific wavelength. Substrates containing naphthylamine or its derivatives, such as the α-naphthyl ester in Bz-Leu-Ala-Arg-NE, are particularly relevant in this context. ontosight.aiscbt.com

The general principle involves the enzymatic release of a naphthylamine derivative, which is fluorescent. scbt.comtandfonline.com For instance, Nα-Benzoyl-DL-arginine β-naphthylamide hydrochloride is a specific substrate for trypsin that exhibits unique fluorescence properties upon enzymatic cleavage. scbt.com The increase in fluorescence intensity correlates with the rate of substrate conversion, enabling real-time monitoring of proteolytic activity. scbt.com

In some applications, the released naphthylamine product can be coupled with another reagent to produce a fluorescent product with enhanced properties. For example, 4-methoxy-β-naphthylamine, when released, can be trapped inside cells by coupling with 5-nitrosalicylaldehyde (NSA), yielding a yellow fluorescent crystalline product. tandfonline.com This approach allows for the quantitative determination of cathepsin activities in viable cells. tandfonline.com

Fluorogenic substrates are often more sensitive than their chromogenic counterparts. chromogenicsubstrates.com They are particularly useful for high-throughput screening and for measuring low levels of enzyme activity. thermofisher.com

Table 2: General Parameters for Fluorescence-Based Detection of Naphthyl Derivatives

| Parameter | Description | Example | Reference |

|---|---|---|---|

| Fluorophore | The fluorescent molecule released or formed during the reaction. | Naphthylamine derivatives, 7-amino-4-methylcoumarin (B1665955) (AMC) | scbt.comnih.gov |

| Excitation Wavelength (λex) | The wavelength of light used to excite the fluorophore. | ~340 nm for Nma fluorophore | peptide.co.jp |

| Emission Wavelength (λem) | The wavelength of light emitted by the fluorophore. | ~440 nm for Nma fluorophore | peptide.co.jp |

| Assay Principle | Can involve direct release of a fluorophore or a coupled reaction to produce a fluorescent product. | Direct cleavage or coupling with NSA | scbt.comtandfonline.com |

Enzyme Purification and Preparation for Activity Assays

To accurately measure the activity of a specific protease using a substrate like Bz-Leu-Ala-Arg-NE, the enzyme of interest often needs to be purified from a complex mixture of cellular components. mdpi.com A typical purification process involves multiple steps designed to isolate the target protein based on its physical and chemical properties.

A common initial step is ammonium (B1175870) sulfate (B86663) precipitation, where the crude enzyme mixture is treated with increasing concentrations of ammonium sulfate to selectively precipitate proteins. mdpi.com The precipitated protein containing the desired enzyme is then collected by centrifugation, redissolved, and dialyzed to remove the salt. mdpi.combiomedpharmajournal.org

Following precipitation, chromatographic techniques are employed for further purification. These can include:

Ion-exchange chromatography: This separates proteins based on their net charge. For example, diethylaminoethyl (DEAE) fast-flow chromatography can be used to bind and elute proteins. mdpi.com

Gel filtration chromatography (Size-exclusion chromatography): This technique separates proteins based on their size. A column with a porous matrix, such as Superdex 75, allows larger proteins to pass through more quickly than smaller ones. mdpi.comscienceasia.org

Affinity chromatography: This highly specific method uses a ligand that binds exclusively to the target enzyme. For instance, immobilized metal-affinity chromatography is used for purifying proteins with a polyhistidine tag. nih.gov

After each purification step, fractions are collected and assayed for protease activity to track the location of the target enzyme. scienceasia.org The purity of the final enzyme preparation is often assessed by techniques like sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), which separates proteins by molecular weight and can reveal the presence of a single protein band. mdpi.com

Once purified, the enzyme is prepared for the activity assay by dissolving it in an appropriate buffer at a specific pH that is optimal for its activity. sigmaaldrich.comgoogle.com

Protein Quantitation Techniques for Enzyme Standardization

Accurate determination of protein concentration is essential for standardizing enzyme assays and calculating specific activity (enzyme activity per unit of protein). researchgate.netopentrons.com Several methods are commonly used, each with its own advantages and limitations. bitesizebio.com

UV-Vis Absorbance at 280 nm: This is a quick method that relies on the absorbance of ultraviolet light by aromatic amino acids (tryptophan and tyrosine) in the protein. bitesizebio.comabyntek.com Its accuracy depends on knowing the protein's specific extinction coefficient and is susceptible to interference from other UV-absorbing molecules like nucleic acids. bitesizebio.com

Bradford Assay: This popular colorimetric assay is based on the binding of Coomassie Brilliant Blue G-250 dye to proteins, primarily at arginine and aromatic residues. bitesizebio.comwikipedia.org The dye's absorbance maximum shifts from 465 nm to 595 nm upon binding, and the protein concentration is determined by comparing the sample's absorbance to a standard curve generated with a known protein like bovine serum albumin (BSA). wikipedia.orgrice.edu

Lowry Assay: A classic and highly sensitive method that involves two steps: the reaction of protein with copper ions in an alkaline solution (the Biuret reaction), followed by the reduction of the Folin-Ciocalteu reagent by the copper-treated protein. opentrons.commetwarebio.com The resulting blue-green color is measured spectrophotometrically. abyntek.com

Bicinchoninic Acid (BCA) Assay: This method also utilizes the Biuret reaction, where Cu²⁺ is reduced to Cu⁺ by the protein. The Cu⁺ then reacts with BCA to form a purple-colored complex that absorbs light at 562 nm. bitesizebio.com The BCA assay is generally more tolerant to detergents than the Bradford assay. opentrons.com

The choice of method depends on factors such as the protein concentration range, the presence of interfering substances in the buffer (e.g., detergents, reducing agents), and the required sensitivity. metwarebio.combmglabtech.com

Table 3: Comparison of Protein Quantitation Techniques

| Method | Principle | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Absorbance at 280 nm | UV absorbance by aromatic amino acids. | Quick, does not consume the protein. | Requires known extinction coefficient; interference from nucleic acids. | bitesizebio.comabyntek.com |

| Bradford Assay | Binding of Coomassie dye to protein. | Fast, sensitive, simple. | Sensitive to detergents; variable protein-to-protein response. | bitesizebio.comwikipedia.org |

| Lowry Assay | Biuret reaction followed by Folin-Ciocalteu reduction. | High sensitivity and accuracy. | Complex procedure; incompatible with many common reagents. | opentrons.comabyntek.com |

| BCA Assay | Biuret reaction followed by reaction with BCA. | Tolerant to many detergents; simple. | Slower than Bradford; sensitive to reducing agents. | opentrons.combitesizebio.com |

Application of Protease Inhibitors for Functional Characterization

Protease inhibitors are indispensable tools for the functional characterization of enzymes that cleave substrates like Bz-Leu-Ala-Arg-NE. scbt.com These molecules bind to proteases and block their activity, which allows researchers to identify the type of protease present in a sample and to study its specific role in biological processes. scbt.comnih.gov

Inhibitors are classified based on the type of protease they target (e.g., serine, cysteine, metalloproteases). wikipedia.org By testing a panel of specific inhibitors, researchers can deduce the class of an unknown protease. For example, if an enzyme's activity on Bz-Leu-Ala-Arg-NE is blocked by Phenylmethylsulfonyl fluoride (B91410) (PMSF), it indicates the enzyme is likely a serine protease. scirp.org

The use of inhibitors is crucial for several reasons:

Determining Enzyme Class: As mentioned, specific inhibitors help classify newly discovered or uncharacterized proteases. scirp.org

Ensuring Assay Specificity: In complex samples containing multiple proteases, specific inhibitors can be used to block the activity of all but the enzyme of interest, ensuring that the measured activity is due to the target protease. chondrex.com

Functional Studies: Inhibitors help elucidate the physiological function of a protease by observing the biological effects of its inhibition. nih.gov

Kinetic Analysis: The inhibition constant (Ki) provides a measure of the inhibitor's potency and can be determined by measuring the reaction velocity at different substrate and inhibitor concentrations. mdpi.com

For instance, in a study characterizing a novel serine protease inhibitor, its inhibitory activity against trypsin was assessed using a chromogenic substrate. mdpi.com The inhibition constant (Ki) was determined to be 1.52 x 10⁻⁸ M, indicating a strong interaction between the inhibitor and the enzyme. mdpi.com Similarly, the functional characterization of flavivirus proteases involved using inhibitors to understand their properties. nih.gov

Advanced Research Applications of Bz Leu Ala Arg Ne

Elucidation of Protease Reaction Mechanisms

Bz-Leu-Ala-Arg-NE is instrumental in fundamental biochemical research aimed at understanding the specificity, kinetics, and mechanisms of various proteases. ontosight.ai As a synthetic substrate, it is particularly useful for studying serine proteases, such as those involved in the blood coagulation cascade, including thrombin and factor Xa. ontosight.ai

The structure of Bz-Leu-Ala-Arg-NE consists of a specific amino acid sequence (Leu-Ala-Arg) with a benzoyl (Bz) group blocking the N-terminus and an alpha-naphthyl ester (NE) group at the C-terminus. ontosight.ai When a protease cleaves the peptide bond, typically after the arginine residue, the alpha-naphthyl ester is released. ontosight.ai This release can be quantified, often spectrophotometrically, to measure the rate of the enzymatic reaction. This process allows researchers to determine key kinetic parameters, such as the Michaelis-Menten constant (K_m) and the catalytic rate constant (k_cat), which are essential for describing the efficiency and affinity of an enzyme for its substrate.

Studies using tripeptide thiobenzyl ester substrates, which are structurally related to Bz-Leu-Ala-Arg-NE, have been employed to map the primary subsite specificities of a range of serine proteases. nih.gov By systematically varying the amino acid at the P1 position (the residue preceding the cleavage site), researchers can determine the preferred residues for a given protease's active site pocket. purdue.edu For instance, a continuous assay developed for the 20S proteasome used the fluorogenic peptide Abz-Gly-Pro-Ala-Leu-Ala-Nba, which is cleaved at the Leu-Ala bond, yielding a k_cat/K_m value of 13,000 M⁻¹s⁻¹. nih.gov Such quantitative data is fundamental to elucidating the precise molecular interactions that govern enzyme catalysis and specificity.

Table 1: Examples of Peptide Substrates in Protease Kinetic Studies

| Substrate | Target Protease(s) | Application/Finding |

|---|---|---|

| Bz-Leu-Ala-Arg-NE | Thrombin, Factor Xa | Assay for coagulation protease activity and inhibitor screening. ontosight.ai |

| Boc-Ala-Ala-AA-SBzl (series) | Serine Proteases (e.g., elastase, chymotrypsin) | Mapping of primary subsite (S1) specificity. nih.gov |

| Abz-Gly-Pro-Ala-Leu-Ala-Nba | 20S Proteasome | Continuous monitoring of branched-chain amino acid preferring (BrAAP) activity. nih.gov |

Development and Screening of Peptide Substrate Libraries

The defined sequence of Bz-Leu-Ala-Arg-NE serves as a template for the development of extensive peptide substrate libraries. These libraries are powerful tools for high-throughput screening to determine the substrate specificity of known and novel proteases. By systematically substituting amino acids at various positions (P1, P2, P3, etc.) within the peptide scaffold, researchers can comprehensively map the preferences of a protease's active site subsites. aai.orgacs.org

One effective method is the positional scanning substrate library (PSSL) approach, which has been used to generate highly selective substrates and activity-based probes for individual proteases. acs.orgfrontiersin.org For example, to define the specificity of neutrophil serine protease 4 (NSP4), an iterative strategy using a library of 142 different peptide substrates with variations at multiple positions was employed. aai.org This allowed for the identification of the optimal amino acid sequence for NSP4 recognition and cleavage.

Another powerful technique is phage display, where libraries of peptides are expressed on the surface of bacteriophages. neb.cn These libraries can be screened against a target enzyme to identify sequences that act as substrates. This method was successfully used to determine the substrate specificity of mammalian transglutaminases by capturing phage that had been enzymatically modified with a biotinylated amine. neb.cn

Characterization of Novel and Unconventional Proteolytic Enzymes

Synthetic substrates like Bz-Leu-Ala-Arg-NE are indispensable for the discovery and functional characterization of new proteolytic enzymes from diverse biological sources. mdpi.comjmb.or.kr When a novel protease is purified, its fundamental enzymatic properties must be established. Assays using well-defined peptide substrates provide the initial evidence of proteolytic activity and offer insights into the enzyme's class and specificity. nih.govmdpi.com

For example, a novel neutral protease was isolated from the fruiting bodies of the mushroom Volvariella volvacea. mdpi.com Its activity was initially determined using a general protein substrate, casein. Subsequent kinetic studies established its optimal pH and temperature, and analysis of the enzymatic digest of soybean protein revealed a high percentage of phenylalanine and arginine, suggesting these residues are important for its active site recognition. mdpi.com Similarly, a novel alkaline protease from Bacillus horikoshii was characterized by testing its activity against a panel of chromogenic substrates, which showed a strong preference for N-Suc-Ala-Ala-Pro-Phe-pNA, indicating chymotrypsin-like specificity. jmb.or.kr

By observing which synthetic substrates are cleaved, a newly discovered enzyme can be preliminarily classified. For instance, cleavage of a substrate with arginine or lysine (B10760008) at the P1 position suggests a trypsin-like protease, while cleavage after large hydrophobic residues like phenylalanine or leucine (B10760876) points to a chymotrypsin-like enzyme. mdpi.com

Table 3: Characterization of a Novel Protease from Volvariella volvacea

| Parameter | Finding |

|---|---|

| Source | Fruiting bodies of Volvariella volvacea |

| Molecular Weight | 24 kDa |

| Optimal pH | 7.0 |

| Optimal Temperature | 50 °C |

| Kinetic Constants (Casein) | K_m = 1.34 g/L; V_m = 3.45 µg/(mL·min) |

| Substrate Specificity | High percentage of Phenylalanine (Phe) and Arginine (Arg) in enzymatic products |

Data from reference mdpi.com.

Studies on Enzyme Stability and Regulation of Proteolytic Activity

The stability and activity of proteases are tightly controlled by various factors, including pH, temperature, cofactors, and endogenous inhibitors. nih.govacs.org Continuous assays utilizing synthetic substrates provide a robust method for investigating how these factors influence enzyme function. pjoes.comdcu.ie

For instance, the stability of an enzyme in the presence of different metal ions or chemical reagents can be quantified by measuring the change in its ability to hydrolyze a substrate like Bz-Leu-Ala-Arg-NE. In the characterization of the protease from V. volvacea, Ca²⁺ was found to enhance activity, whereas Ni²⁺ and Cu²⁺ were strong inhibitors. mdpi.com The influence of organic solvents on enzyme stability and catalytic efficiency can also be assessed. Studies on trypsin showed that its ability to catalyze peptide synthesis was enhanced in a 30% acetonitrile (B52724) solution compared to a purely aqueous system. dcu.ie

Furthermore, these substrates are critical for studying the mechanisms of enzyme regulation. The inhibition of the 20S proteasome was examined using a fluorogenic peptide, revealing that different inhibitors could cause partial or biphasic inhibition. nih.gov This finding suggested that the substrate was being hydrolyzed at two distinct active sites within the proteasome complex, providing deep insight into its regulatory mechanism. nih.gov

Table 4: Factors Affecting Protease Activity and Stability

| Factor | Enzyme | Substrate/Assay | Observation |

|---|---|---|---|

| Metal Ions | V. volvacea Protease | Casein Hydrolysis | Ca²⁺ enhanced activity; Ni²⁺ and Cu²⁺ were inhibitory. mdpi.com |

| Organic Solvent | Trypsin | Synthesis of Bz-Arg-Leu-NHPh | Activity increased in 30% acetonitrile solution. dcu.ie |

| Inhibitors | 20S Proteasome | Hydrolysis of Abz-Gly-Pro-Ala-Leu-Ala-Nba | Biphasic inhibition suggested hydrolysis at two different active sites. nih.gov |

| pH and Temperature | Alkaline Protease | Casein Hydrolysis | Immobilization on graphene oxide improved storage stability. pjoes.com |

Role in Peptide Synthesis via Enzymatic Ligation

While proteases are known for cleaving peptide bonds, under specific conditions, they can catalyze the reverse reaction: the formation of peptide bonds. This process, known as enzymatic peptide ligation or reverse proteolysis, is a powerful tool for peptide and protein synthesis. dcu.ie The substrate specificity of a protease is a key determinant in its application as a ligase, as it dictates the site of ligation.

Enzymes with trypsin-like specificity, which recognize and cleave after arginine or lysine, can be used to ligate peptides at these residues. For example, trypsin has been used to catalyze the synthesis of the dipeptide Bz-Arg-Leu-NHPh in a reaction medium containing a low concentration of water, which shifts the thermodynamic equilibrium toward synthesis over hydrolysis. dcu.ie

More recently, dedicated peptide ligases have been discovered and engineered for highly efficient and specific ligation. googleapis.com For example, butelase 1 and the engineered OaAEP1 Cys247Ala (Quicklase) are Asx-specific ligases that recognize a specific sequence (e.g., Asx-Xaa³-Leu) and ligate the C-terminus of the Asx residue to the N-terminus of another peptide. googleapis.com The principles of substrate recognition, first elucidated by studying protease cleavage of substrates like Bz-Leu-Ala-Arg-NE, are directly applicable to the development and application of these sophisticated enzymatic ligation systems. neb.comnih.gov

Table 5: Examples of Enzymatic Ligation Systems

| Enzyme/System | Recognition Sequence | Application |

|---|---|---|

| Trypsin | C-terminal of Arginine or Lysine | Kinetically controlled synthesis of small peptides. dcu.ie |

| Native Chemical Ligation (NCL) | N-terminal Cysteine attacking a C-terminal thioester | Chemical ligation of synthetic peptides. neb.com |

| OaAEP1 Cys247Ala (Quicklase) | Asx-Xaa³-Leu (cleavage between Asx and Xaa³) | Highly efficient and specific Asx-peptide ligation. googleapis.com |

Integration with Computational and Theoretical Modeling for Enzyme-Substrate Interactions

The integration of experimental data with computational modeling provides a powerful synergy for understanding enzyme-substrate interactions at an atomic level. Kinetic data obtained from assays using substrates like Bz-Leu-Ala-Arg-NE are crucial for validating and refining theoretical models.

Computational techniques such as molecular docking and molecular dynamics (MD) simulations are used to predict the binding pose of a substrate within the enzyme's active site. These models can reveal the specific hydrogen bonds, electrostatic interactions, and hydrophobic contacts that stabilize the enzyme-substrate complex and contribute to catalytic efficiency. The well-characterized interaction between trypsin and arginine-containing substrates serves as a classic model system for developing and testing these computational methods.

Furthermore, computational approaches are used to rationalize the effects of mutations on enzyme function. nih.gov In silico mutagenesis can predict how changes in the amino acid sequence of a protease will alter its structure, stability, and substrate specificity. nih.gov This predictive power accelerates the rational design of enzymes with novel properties and the development of highly specific inhibitors or substrates for research and therapeutic purposes.

Table 6: Computational Methods in Protease-Substrate Interaction Studies

| Computational Method | Application |

|---|---|

| Molecular Docking | Predicts the preferred binding orientation of a substrate in the enzyme's active site. |

| Molecular Dynamics (MD) Simulation | Simulates the dynamic movements of the enzyme-substrate complex over time to assess stability and conformational changes. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Models the electronic details of the chemical bond-breaking/forming steps in the catalytic mechanism. |

| In Silico Mutagenesis | Predicts the impact of amino acid substitutions on enzyme structure, stability, and function. nih.gov |

| Free Energy Calculations | Estimates the binding affinity (ΔG) between an enzyme and its substrate or inhibitor. |

Design of Activity-Based Probes and Imaging Agents

The specific peptide sequences recognized by proteases, such as the Leu-Ala-Arg motif, serve as ideal scaffolds for designing sophisticated chemical tools for research and diagnostics. These tools include activity-based probes (ABPs) and activatable imaging agents, which can report on the functional state of proteases in complex biological environments. nih.govfrontiersin.org

ABPs typically feature three components: (1) a peptide recognition sequence that confers specificity for the target protease, (2) an electrophilic "warhead" that forms a covalent bond with a catalytic residue in the active site, and (3) a reporter tag, such as a fluorophore or a biotin (B1667282) handle for purification. acs.orgnih.gov These probes selectively label active enzymes, allowing for their detection and quantification in cell lysates or tissues. acs.org

Activatable or "turn-on" imaging agents are designed to be non-fluorescent or quenched until they are cleaved by a target protease. rsc.org A common design involves linking a fluorophore and a quencher moiety with a protease-specific peptide sequence. thermofisher.com Upon cleavage, the fluorophore is released from the quencher, resulting in a dramatic increase in fluorescence that can be used to visualize protease activity in real-time, both in vitro and in vivo. acs.orgnih.gov These advanced probes have been developed for a wide range of proteases and are used to study disease progression and monitor therapeutic responses. acs.orgresearchgate.net

Table 7: Components and Applications of Protease Probes and Imaging Agents

| Probe Type | Key Components | Mechanism of Action | Application |

|---|---|---|---|

| Activity-Based Probe (ABP) | Peptide Sequence, Electrophilic Warhead, Reporter Tag | Covalent and irreversible binding to the active site of the enzyme. nih.govfrontiersin.org | Profiling active enzyme content in complex proteomes. acs.org |

| FRET-based Probe | Donor Fluorophore, Acceptor Fluorophore, Peptide Linker | Cleavage of linker disrupts Förster Resonance Energy Transfer (FRET), causing a ratiometric signal change. rsc.org | Ratiometric imaging of protease activity. |

| Quenched Fluorescent Probe | Fluorophore, Quencher, Peptide Linker | Cleavage of linker separates fluorophore and quencher, "turning on" fluorescence. thermofisher.comacs.org | Real-time imaging of enzyme activity in cells and in vivo. nih.gov |

| Substrate-based NIR Probe | Near-Infrared (NIR) Dye, Peptide Sequence | Cleavage of the peptide restores the NIR fluorescence of the dye. acs.orgnih.gov | In vivo imaging with deep tissue penetration. |

Table of Mentioned Compounds

| Compound Name | Abbreviation/Alternate Name |

|---|---|

| Benzoyl-leucyl-alanyl-arginine-alpha-naphthyl ester | Bz-Leu-Ala-Arg-NE |

| N-tert-Butoxycarbonyl | Boc |

| para-Nitroaniline | pNA |

| 2-Aminobenzoyl | Abz |

| 4-Nitrobenzylamide | Nba |

| Thiobenzyl ester | -SBzl |

| N-Succinyl | N-Suc |

| N-Carbobenzoxy | Z or Cbz |

| N-(2,4-dinitrophenyl)ethylenediamine | EDDnp |

| Rhodamine 110 | R110 |

| Phenylalanine | Phe |

| Arginine | Arg |

| Leucine | Leu |

| Alanine (B10760859) | Ala |

| Casein | |

| Nickel (II) ion | Ni²⁺ |

| Copper (II) ion | Cu²⁺ |

| Calcium (II) ion | Ca²⁺ |

| Acetonitrile | |

| Aspartic acid | Asp |

| Lysine | Lys |

| Tryptophan | Trp |

| Proline | Pro |

| Valine | Val |

| Isoleucine | Ile |

| N-((2S,3S)-3-(propylcarbamoyl)oxirane-2-carbonyl)-isoleucyl-proline | CA-074 |

| Epoxysuccinyl peptide | E-64 |

Future Research Directions and Emerging Areas

Rational Design of Optimized Peptide Substrates for Enhanced Specificity and Sensitivity

The future of protease analysis lies in the rational design of peptide substrates with superior performance characteristics compared to foundational molecules like Bz-Leu-Ala-Arg-NE. nih.gov The primary goals are to significantly boost the specificity for a single target protease and to enhance the sensitivity of detection. acs.org This is achieved through systematic modifications of the peptide sequence and the reporter group.

Key strategies in rational substrate design include:

Sequence Optimization: By creating libraries of peptides with variations in the amino acid sequence, researchers can identify substrates that are cleaved much more efficiently and selectively by the protease of interest. nih.gov Computational modeling and deep learning approaches are also being employed to predict optimal cleavage sequences, accelerating the design process. biorxiv.orgnih.govnih.gov

Advanced Reporter Groups: Moving beyond simple chromogenic reporters like p-nitroaniline, scientists are incorporating more sensitive detection moieties. Fluorogenic substrates, which release a fluorescent group upon cleavage, offer a substantial increase in sensitivity. acs.org This allows for the detection of minute amounts of protease activity, which is crucial for early disease diagnostics.

Internally Quenched Substrates: Another advanced design involves intramolecularly quenched fluorogenic peptides. In this format, a fluorescent group and a quenching group are positioned on the same peptide. In its intact state, the substrate shows minimal fluorescence. Upon cleavage by a protease, the fluorophore and quencher are separated, resulting in a strong fluorescent signal. This "turn-on" mechanism provides a high signal-to-noise ratio, further enhancing detection sensitivity. jpt.com

These design principles are summarized in the table below:

| Design Strategy | Advantage | Example Application |

| Sequence Optimization | Increased specificity and cleavage efficiency for the target protease. | Designing a substrate highly specific for a cancer-related protease to minimize off-target signals. |

| Fluorogenic Reporters | Higher sensitivity compared to chromogenic reporters. pnas.org | Detecting very low levels of viral proteases in patient samples. |

| Internally Quenched Peptides | Low background signal, leading to a high signal-to-noise ratio. | Real-time monitoring of protease activity within living cells. |

High-Throughput Screening Applications for Protease Activity

Substrates like Bz-Leu-Ala-Arg-NE are highly amenable to high-throughput screening (HTS), a cornerstone of modern drug discovery. acs.org HTS allows for the rapid testing of thousands to millions of compounds to identify potential inhibitors of a specific protease. selleckchem.comnih.gov The process typically involves dispensing the protease, the substrate, and a library of test compounds into multi-well plates. The rate of color or fluorescence generation is measured, and a decrease in this rate indicates that a compound is inhibiting the protease's activity. researchgate.net

The straightforward nature of these assays makes them ideal for automation, significantly accelerating the pace of research. nih.gov This technology is critical for identifying "hit" compounds that can be further optimized through medicinal chemistry to become potent and selective drug candidates. nih.gov For example, HTS campaigns have been instrumental in identifying inhibitors for viral proteases, which are essential for viral replication. nih.gov

Discovery and Characterization of Novel Proteolytic Targets

Building on the concept of a protease substrate, researchers have developed sophisticated chemical probes to identify and study new proteases in complex biological samples. acs.org This approach, known as Activity-Based Protein Profiling (ABPP), utilizes "activity-based probes" (ABPs). These probes consist of three key components: a peptide recognition sequence (similar to Bz-Leu-Ala-Arg-NE), a reactive group (or "warhead") that forms a covalent bond with the active site of the protease, and a reporter tag (like biotin (B1667282) or a fluorophore) for detection and purification. nih.govcreative-biolabs.comstanford.edu

Unlike substrates that are turned over, ABPs form a stable link with the active enzyme. mtoz-biolabs.com This allows for the selective labeling of active proteases within a cell lysate or even in living organisms. The tagged proteases can then be isolated and identified using techniques like mass spectrometry. pnas.org ABPP has become a powerful tool for discovering new proteases that are upregulated in diseases like cancer, making them potential targets for new therapies. nih.gov

Contribution to the Understanding of Protease Families and their Biological Functions

The systematic use of chromogenic and fluorogenic substrates has been fundamental in defining the substrate specificity of entire families of proteases. researchgate.net By screening a given protease against a panel of substrates with different peptide sequences, researchers can construct a detailed "specificity profile" that outlines the enzyme's preferences at each amino acid position around the cleavage site. pnas.orgnih.gov

This information is invaluable for several reasons:

Classification: It helps in classifying newly discovered proteases and predicting their potential biological roles.

Functional Insights: Understanding what sequences a protease prefers to cleave provides clues about its natural protein substrates within the cell. nih.gov

Tool Development: This knowledge guides the development of specific inhibitors and highly selective substrates for studying a particular enzyme without interference from other proteases. nih.gov

The collective data from these studies have deepened our understanding of how proteolytic networks are organized and regulated, and how they contribute to both health and disease. diapharma.comscbt.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.